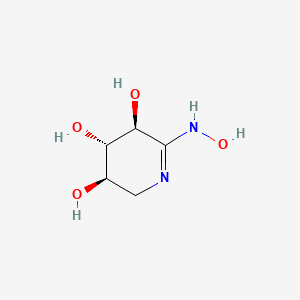
Xylose-derived lactam oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The classical method of synthesizing oximes involves the treatment of hydroxylamine with aldehydes or ketones . For Xylose-Derived Lactam Oxime, the synthesis can be achieved through the reduction of nitroalkenes, which is a useful method to generate both aldoximes and ketoximes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Xylose-Derived Lactam Oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction may produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
Xylose-Derived Lactam Oxime has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a drug or drug precursor, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Xylose-Derived Lactam Oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate the enzyme acetylcholinesterase, which is inhibited by organophosphate compounds . This reactivation is achieved through the formation of a covalent bond between the oxime and the phosphorylated enzyme, leading to the restoration of enzyme activity.
Comparación Con Compuestos Similares
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.
Trimedoxime: An oxime with applications in medicinal chemistry.
Methoxime: An oxime derivative with potential pharmacological applications.
Uniqueness: Xylose-Derived Lactam Oxime is unique due to its specific structural features and its derivation from xylose
Propiedades
Fórmula molecular |
C5H10N2O4 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(3R,4S,5S)-6-(hydroxyamino)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C5H10N2O4/c8-2-1-6-5(7-11)4(10)3(2)9/h2-4,8-11H,1H2,(H,6,7)/t2-,3+,4-/m1/s1 |
Clave InChI |
JDBSITHMKSTORG-FLRLBIABSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C(=N1)NO)O)O)O |
SMILES canónico |
C1C(C(C(C(=N1)NO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760664.png)
![4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide](/img/structure/B10760672.png)
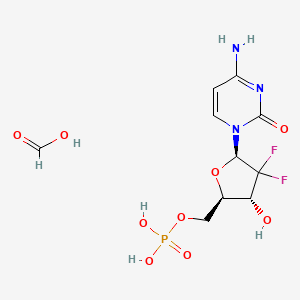
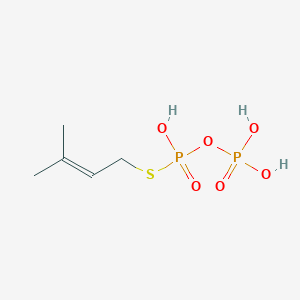
![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
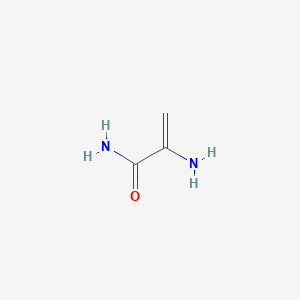
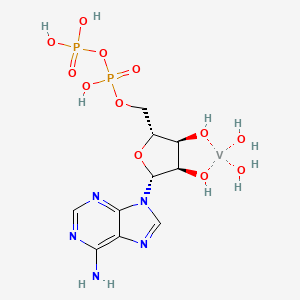
![N-{3-[(12bs)-7-Oxo-1,3,4,6,7,12b-Hexahydroindolo[2,3-A]quinolizin-12(2h)-Yl]propyl}propane-2-Sulfonamide](/img/structure/B10760718.png)
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
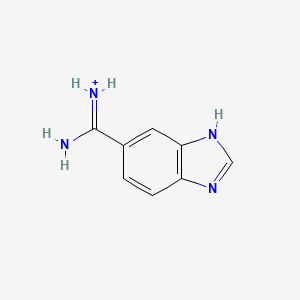
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
oxovanadium](/img/structure/B10760750.png)
![[Methyltelluro]acetate](/img/structure/B10760756.png)
